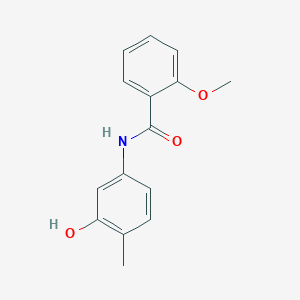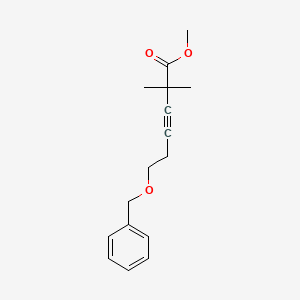
3-Hexynoic acid, 2,2-dimethyl-6-(phenylmethoxy)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hexynoic acid, 2,2-dimethyl-6-(phenylmethoxy)-, methyl ester is a chemical compound with the molecular formula C16H20O3 and a molecular weight of 260.3282 g/mol . This compound is a derivative of 3-Hexynoic acid, featuring a phenylmethoxy group and a methyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexynoic acid, 2,2-dimethyl-6-(phenylmethoxy)-, methyl ester typically involves the esterification of 3-Hexynoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The phenylmethoxy group can be introduced through a nucleophilic substitution reaction, where a suitable phenylmethoxy precursor reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
3-Hexynoic acid, 2,2-dimethyl-6-(phenylmethoxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the phenylmethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Hexynoic acid, 2,2-dimethyl-6-(phenylmethoxy)-, methyl ester is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 3-Hexynoic acid, 2,2-dimethyl-6-(phenylmethoxy)-, methyl ester exerts its effects depends on the specific application. In biochemical assays, it may act as a substrate or inhibitor for enzymes, interacting with active sites and altering enzyme activity. The phenylmethoxy group can influence the compound’s binding affinity and specificity for molecular targets.
類似化合物との比較
Similar Compounds
Uniqueness
3-Hexynoic acid, 2,2-dimethyl-6-(phenylmethoxy)-, methyl ester is unique due to its specific structural features, such as the phenylmethoxy group and the methyl ester functional group. These features confer distinct chemical reactivity and biological activity, making it valuable for various research applications.
特性
CAS番号 |
824948-05-2 |
|---|---|
分子式 |
C16H20O3 |
分子量 |
260.33 g/mol |
IUPAC名 |
methyl 2,2-dimethyl-6-phenylmethoxyhex-3-ynoate |
InChI |
InChI=1S/C16H20O3/c1-16(2,15(17)18-3)11-7-8-12-19-13-14-9-5-4-6-10-14/h4-6,9-10H,8,12-13H2,1-3H3 |
InChIキー |
LTMFURXIVFXSLB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C#CCCOCC1=CC=CC=C1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


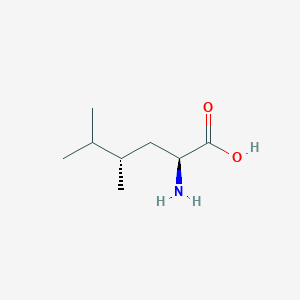
![[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol](/img/structure/B14219799.png)
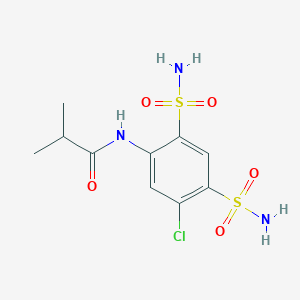
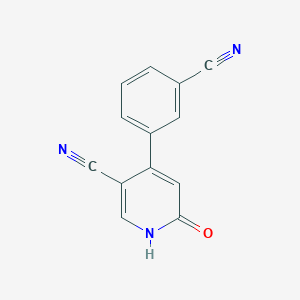
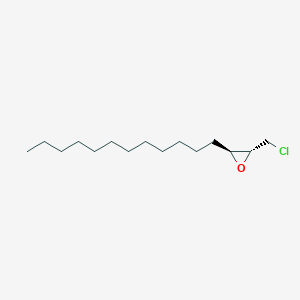

![(2-Azidophenyl)[(2S)-2-ethenyl-2-methylpyrrolidin-1-yl]methanone](/img/structure/B14219824.png)
![6-{4-[5-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14219830.png)
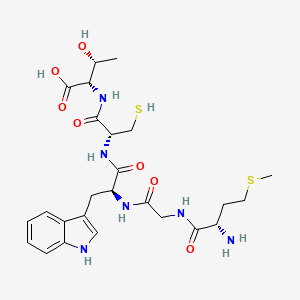
![N-(6-Aminopyridin-2-yl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B14219842.png)
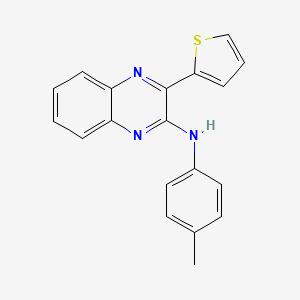
![1-[(4-Chlorophenyl)(cyclopropyl)methyl]-1-ethylpyrrolidin-1-ium](/img/structure/B14219851.png)
![10-{4-[(Acetylsulfanyl)methyl]phenyl}anthracene-1,8-dicarboxylic acid](/img/structure/B14219869.png)
